1-(3-Chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea
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Overview
Description
QST4 is a chemical compound known for its antitubercular and antifungal activities. It has shown significant efficacy against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration value of 6.25 micromolar . The compound’s molecular formula is C16H13ClN4O2S2, and it has a molecular weight of 392.88 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QST4 involves the reaction of quinoline-based thiosemicarbazide derivatives. The process typically includes the following steps:
Formation of Thiosemicarbazide Derivative: A quinoline derivative is reacted with thiosemicarbazide under controlled conditions to form the thiosemicarbazide derivative.
Cyclization: The thiosemicarbazide derivative undergoes cyclization to form the desired QST4 compound.
Industrial Production Methods
Industrial production of QST4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity quinoline and thiosemicarbazide are prepared.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity QST4.
Chemical Reactions Analysis
Types of Reactions
QST4 undergoes various chemical reactions, including:
Oxidation: QST4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: QST4 can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
QST4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antifungal and antitubercular properties.
Medicine: Potential therapeutic agent for treating tuberculosis and fungal infections.
Industry: Used in the development of antimicrobial coatings and materials.
Mechanism of Action
QST4 exerts its effects by targeting specific molecular pathways in microorganisms. The compound inhibits the synthesis of essential cellular components, leading to cell death. In Mycobacterium tuberculosis, QST4 interferes with the synthesis of mycolic acids, which are crucial for the bacterial cell wall . This disruption leads to the bacterium’s inability to maintain its cell wall integrity, resulting in cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another antitubercular agent that targets mycolic acid synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness of QST4
QST4 is unique due to its dual antifungal and antitubercular activities. Unlike other antitubercular agents, QST4 also exhibits significant antifungal properties, making it a versatile compound for treating various infections .
Properties
Molecular Formula |
C16H13ClN4O2S2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea |
InChI |
InChI=1S/C16H13ClN4O2S2/c17-12-6-2-7-13(10-12)19-16(24)20-21-25(22,23)14-8-1-4-11-5-3-9-18-15(11)14/h1-10,21H,(H2,19,20,24) |
InChI Key |
UMUSCELIFFRVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NNC(=S)NC3=CC(=CC=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
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